TOS-358: A Technical Overview of a Novel Covalent PI3K-alpha Inhibitor
TOS-358: A Technical Overview of a Novel Covalent PI3K-alpha Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
TOS-358 is an investigational, orally bioavailable small molecule that acts as a potent and selective covalent inhibitor of the alpha isoform of phosphoinositide 3-kinase (PI3Kα).[1][2][3] Developed by Totus Medicines, TOS-358 is currently in Phase 1/1b clinical trials for the treatment of solid tumors harboring PIK3CA mutations.[4][5][6] This document provides a detailed technical overview of the preclinical data available for TOS-358, focusing on its binding affinity, mechanism of action, and its effects on the PI3K/Akt/mTOR signaling pathway.
The development of PI3Kα inhibitors has been a significant focus in oncology, as mutations in the PIK3CA gene are among the most common oncogenic drivers in solid tumors.[2] However, the therapeutic window of previous PI3Kα inhibitors has been limited by off-target effects and dose-limiting toxicities, such as hyperglycemia.[7][8] TOS-358 was designed to overcome these limitations through its covalent and highly selective mode of action, offering the potential for a more durable and profound inhibition of the PI3Kα pathway with an improved safety profile.[7][9]
Binding Affinity and Selectivity
TOS-358 demonstrates potent inhibitory activity against both wild-type and mutant forms of PI3Kα. The inhibitor has been characterized by its half-maximal inhibitory concentration (IC50), a measure of its potency.
| Target | IC50 (nM) |
| Wild-Type PI3Kα | 2.2[1] |
| H1047R Mutant PI3Kα | 4.1[1] |
Preclinical data indicates that TOS-358 is highly selective for the alpha isoform of PI3K over other isoforms (β, δ, γ).[1] This high selectivity is attributed to its covalent binding mechanism, which targets a unique cysteine residue within the active site of PI3Kα. This specific interaction is a key differentiator from many non-covalent inhibitors and is believed to contribute to its favorable safety profile, particularly the lack of significant hyperglycemia observed in preclinical models.[7][9] While a detailed quantitative selectivity profile across all PI3K isoforms is not yet publicly available, the compound is described as having a "clean kinome profile."[1]
Mechanism of Action: Covalent Inhibition
TOS-358 is a covalent and irreversible inhibitor of PI3Kα.[1][2] This mechanism involves the formation of a stable, covalent bond with a specific cysteine residue in the ATP-binding pocket of the PI3Kα enzyme. This irreversible binding leads to a sustained and durable inhibition of the kinase's activity.
The covalent nature of TOS-358's interaction with PI3Kα offers several potential advantages over non-covalent inhibitors:
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Prolonged Target Engagement: The irreversible binding can lead to a longer duration of action, potentially requiring less frequent dosing.
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Increased Potency: By forming a covalent bond, the inhibitor can achieve a higher degree of target inactivation.
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Overcoming Resistance: Covalent inhibition may be less susceptible to certain resistance mechanisms that can affect reversible inhibitors.
Impact on PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. In many cancers, mutations in PIK3CA lead to the constitutive activation of this pathway, driving tumor progression. By inhibiting PI3Kα, TOS-358 effectively blocks the downstream signaling of this pathway.
Preclinical studies have shown that TOS-358 leads to a potent and durable inhibition of phosphorylated AKT (p-AKT) at the Ser473 residue, a key downstream marker of PI3K pathway activation.[1] This sustained inhibition of p-AKT is crucial for the anti-proliferative effects of the drug.
Below is a diagram illustrating the PI3K/Akt/mTOR signaling pathway and the point of intervention for TOS-358.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of TOS-358.
Experimental Protocols
While specific, detailed protocols for the assays used in the preclinical evaluation of TOS-358 have not been fully disclosed in publicly available documents, the following sections describe representative methodologies commonly employed for the assessment of PI3K inhibitors.
In Vitro PI3Kα Kinase Assay (Representative Protocol)
This type of assay is used to determine the IC50 value of an inhibitor against the purified PI3Kα enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to the kinase activity.
Materials:
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Recombinant human PI3Kα (wild-type or mutant)
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Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
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ATP
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PIP2 (phosphatidylinositol (4,5)-bisphosphate) substrate
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TOS-358 at various concentrations
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ADP-Glo™ Kinase Assay kit (Promega) or similar
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Microplate reader capable of luminescence detection
Procedure:
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Prepare a reaction mixture containing the kinase buffer, PI3Kα enzyme, and the PIP2 substrate.
-
Add serial dilutions of TOS-358 to the reaction mixture in a 384-well plate.
-
Initiate the kinase reaction by adding a solution of ATP.
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Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
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Stop the kinase reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol.
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The luminescence signal is measured using a microplate reader.
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The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis of Downstream Signaling (Representative Protocol)
This method is used to assess the effect of TOS-358 on the phosphorylation status of key downstream proteins in the PI3K pathway, such as Akt, in cancer cell lines.
Materials:
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Cancer cell line with a PIK3CA mutation
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Cell culture medium and supplements
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TOS-358 at various concentrations
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA assay)
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SDS-PAGE gels and electrophoresis apparatus
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PVDF or nitrocellulose membranes
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Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
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Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-total-Akt)
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HRP-conjugated secondary antibodies
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Chemiluminescent substrate
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Imaging system
Procedure:
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Seed cancer cells in culture plates and allow them to adhere overnight.
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Treat the cells with increasing concentrations of TOS-358 for a specified duration.
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Lyse the cells in lysis buffer and quantify the protein concentration.
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Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
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Block the membrane to prevent non-specific antibody binding.
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Incubate the membrane with the primary antibody against the phosphorylated protein of interest overnight at 4°C.
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Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
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Detect the protein bands using a chemiluminescent substrate and an imaging system.
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To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against the total protein.
Pharmacodynamic Assay for Target Engagement
Totus Medicines has developed a proprietary, fit-for-purpose pharmacodynamic assay to directly measure the target occupancy of TOS-358 in both in vitro and in vivo settings. This assay allows for the quantification of both the TOS-358-bound (occupied) and the unbound (total) PI3Kα protein in various sample types. The data from this assay has shown a direct correlation between target engagement and the inhibition of downstream pathway markers like phospho-AKT and phospho-S6.[10] The detailed protocol for this specific assay is not publicly available.
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating a novel PI3Kα inhibitor like TOS-358.
Caption: A generalized experimental workflow for the preclinical evaluation of TOS-358.
Conclusion
TOS-358 is a promising, next-generation PI3Kα inhibitor that leverages a covalent mechanism of action to achieve potent and selective inhibition of its target. The preclinical data suggest that this approach may translate into a more durable clinical response and an improved safety profile compared to existing non-covalent inhibitors. The ongoing clinical trials will be crucial in determining the therapeutic potential of TOS-358 in patients with PIK3CA-mutated solid tumors.[4][5] Further publication of detailed preclinical and clinical data will provide a more comprehensive understanding of its pharmacological profile.
References
- 1. TOS-358 demonstrates efficacy in wild-type and mutant PI3Kα cancer models | BioWorld [bioworld.com]
- 2. trial.medpath.com [trial.medpath.com]
- 3. Facebook [cancer.gov]
- 4. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting [prnewswire.com]
- 5. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 6. A Study to Evaluate the Safety and Tolerability of the Covalent Phosphoinositide-3-Kinase (PI3K)-alpha Inhibitor, TOS-358, in Adult Subjects with Select Solid Tumors | Dana-Farber Cancer Institute [dana-farber.org]
- 7. Totus Medicines Announces Presentations at the Upcoming American Association for Cancer Research (AACR) Annual Meeting - BioSpace [biospace.com]
- 8. targetedonc.com [targetedonc.com]
- 9. Totus eyes path to eventual accelerated approval after Phase I cancer trial launch [clinicaltrialsarena.com]
- 10. d1anbfvtokgtw.cloudfront.net [d1anbfvtokgtw.cloudfront.net]
